molecular formula C12H9FN4O B12220984 5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12220984
M. Wt: 244.22 g/mol
InChI Key: VTANAFQKXKGCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which is then cyclized with formamide to yield the desired triazolopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, and differentiation. By inhibiting EGFR, this compound can effectively reduce the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-6-10-15-16-12(18)17(10)11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTANAFQKXKGCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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